molecular formula C11H10N5NaO3 B12685192 Sodium 5-amino-2-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate CAS No. 85720-93-0

Sodium 5-amino-2-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate

Cat. No.: B12685192
CAS No.: 85720-93-0
M. Wt: 283.22 g/mol
InChI Key: GMCWDMFKNUXJBP-UHFFFAOYSA-M
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Description

Sodium 5-amino-2-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate is a complex organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-amino-2-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate typically involves a multi-step process. One common method includes the diazotization of 5-amino-2-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoic acid, followed by coupling with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the azo bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the diazotization and coupling reactions are carried out under stringent conditions to maximize yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-amino-2-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted aromatic compounds with diverse functional groups.

Scientific Research Applications

Sodium 5-amino-2-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of Sodium 5-amino-2-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate involves its interaction with molecular targets through its azo and amino groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 2-((4-((2-amino-4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfonatophenyl)-1H-pyrazol-4-yl)azo)-5-nitrophenyl)azo)phenyl)amino)-5-nitrobenzenesulfonate
  • Luminol (3-Aminophthalhydrazide)

Uniqueness

Sodium 5-amino-2-((4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoate is unique due to its specific structural features, such as the presence of both an azo group and a pyrazole ring. These features confer distinct electronic properties and reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

CAS No.

85720-93-0

Molecular Formula

C11H10N5NaO3

Molecular Weight

283.22 g/mol

IUPAC Name

sodium;5-amino-2-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)diazenyl]benzoate

InChI

InChI=1S/C11H11N5O3.Na/c1-5-9(10(17)16-13-5)15-14-8-3-2-6(12)4-7(8)11(18)19;/h2-4,9H,12H2,1H3,(H,16,17)(H,18,19);/q;+1/p-1

InChI Key

GMCWDMFKNUXJBP-UHFFFAOYSA-M

Canonical SMILES

CC1=NNC(=O)C1N=NC2=C(C=C(C=C2)N)C(=O)[O-].[Na+]

Origin of Product

United States

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